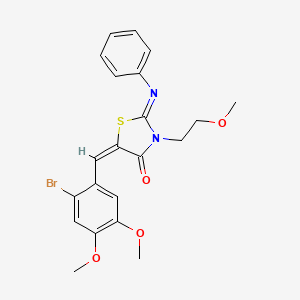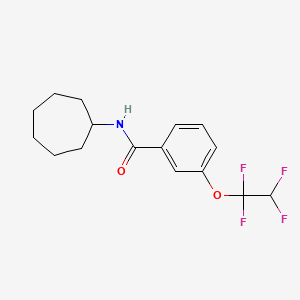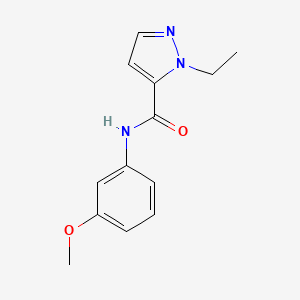
(2Z,5E)-5-(2-bromo-4,5-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that includes bromine, methoxy, and thiazolanone groups
Métodos De Preparación
The synthesis of 5-[(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE typically involves multiple steps. The starting materials often include 2-bromo-4,5-dimethoxybenzaldehyde and 2-methoxyethylamine. The reaction conditions usually require a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol. The final product is obtained through a series of condensation and cyclization reactions .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Aplicaciones Científicas De Investigación
5-[(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-[(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Comparación Con Compuestos Similares
Similar compounds include:
2-Bromo-4,5-dimethoxybenzyl alcohol: This compound shares the bromine and methoxy groups but lacks the thiazolanone structure.
2-Bromo-4,5-dimethoxyphenylacetic acid: Similar in structure but with an acetic acid group instead of the thiazolanone.
4-Bromo-2,5-dimethoxyphenethylamine: Contains the bromine and methoxy groups but is an amine rather than a thiazolanone.
The uniqueness of 5-[(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE lies in its combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C21H21BrN2O4S |
|---|---|
Peso molecular |
477.4 g/mol |
Nombre IUPAC |
(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H21BrN2O4S/c1-26-10-9-24-20(25)19(29-21(24)23-15-7-5-4-6-8-15)12-14-11-17(27-2)18(28-3)13-16(14)22/h4-8,11-13H,9-10H2,1-3H3/b19-12+,23-21? |
Clave InChI |
MBZLZGNSFBBVMA-PXWOKZSGSA-N |
SMILES isomérico |
COCCN1C(=O)/C(=C\C2=CC(=C(C=C2Br)OC)OC)/SC1=NC3=CC=CC=C3 |
SMILES canónico |
COCCN1C(=O)C(=CC2=CC(=C(C=C2Br)OC)OC)SC1=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(difluoromethyl)-4-{[(E)-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10898715.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B10898718.png)
![2-methoxy-5-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B10898721.png)

![methyl 4,5-dimethyl-2-{[{[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]amino}(oxo)acetyl]amino}thiophene-3-carboxylate](/img/structure/B10898738.png)

![Diethyl 2,2'-[(1,6-dioxohexane-1,6-diyl)diimino]bis(4,5-dimethylthiophene-3-carboxylate)](/img/structure/B10898751.png)
![6-[(4-Methyl-2-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10898759.png)
![4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]benzamide](/img/structure/B10898765.png)
![4-(2-{2-[(3-bromobenzyl)oxy]benzylidene}hydrazinyl)-N-(3-nitrophenyl)-4-oxobutanamide](/img/structure/B10898775.png)
![6-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10898776.png)
![(2Z)-2-cyano-3-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(naphthalen-2-yl)prop-2-enamide](/img/structure/B10898785.png)
![N-(2-fluorophenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10898789.png)
![1,3-dimethyl-4-nitro-N'-[(1E)-3-phenylbutylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B10898791.png)
